molecular formula C12H11FN2O3 B12046816 Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate

Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12046816
M. Wt: 250.23 g/mol
InChI Key: UJNGXCMILYQBOZ-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring The carboxylate group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzoic acid and hydrazine hydrate.

    Formation of Pyrazole Ring: The 5-fluoro-2-methoxybenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

    Esterification: The resulting pyrazole derivative is esterified with methanol in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of 3-(5-amino-2-methoxyphenyl)-1H-pyrazole-5-carboxylate.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11FN2O3/c1-17-11-4-3-7(13)5-8(11)9-6-10(15-14-9)12(16)18-2/h3-6H,1-2H3,(H,14,15)

InChI Key

UJNGXCMILYQBOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NNC(=C2)C(=O)OC

Origin of Product

United States

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